![molecular formula C21H19N5O3S B2450143 Ethyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate CAS No. 1358072-67-9](/img/structure/B2450143.png)
Ethyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate is a complex organic compound that contains several functional groups and rings, including a triazoloquinoxaline ring, a thioacetyl group, and a benzoate ester . Triazoloquinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of triazoloquinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesis involves eco-compatible catalysts and reaction conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazoloquinoxaline derivatives are aromatic nucleophilic substitution reactions . The compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The compound has shown promising antiviral activity . The presence of the [1,2,4]triazolo[4,3-a]quinoxaline moiety in the compound contributes to its antiviral properties .
Antimicrobial Activity
The compound exhibits antimicrobial properties, including antibacterial and antifungal activities . The presence of the triazole moiety, similar to voriconazole and posaconazole, plays a significant role in combating fungal infections .
Anticancer Activity
The compound’s structure, particularly the presence of the 1,2,3-triazole core, is found in many prominent medicinal compounds, including anticancer drugs .
Ligand in Transition Metal Catalysis
The compound can be used as a ligand in transition metal catalysis . This application is particularly useful in various chemical reactions and processes.
Chemiluminescent Materials
The compound can be used in the creation of chemiluminescent materials . These materials emit light as a result of a chemical reaction, making them useful in a variety of applications, including lighting and display technologies.
Optical Applications
The compound has potential uses in optical applications . This could include uses in optical devices, sensors, and imaging technologies.
Drug Discovery
The compound’s unique structure and properties make it a promising candidate for drug discovery . Its potential applications span across a wide range of therapeutic areas, including anticonvulsant, antihypertensive, anti-urease, antidiabetic, and antidepressant treatments .
Organic Synthesis
The compound can be used in organic synthesis . Its unique structure and reactivity make it a valuable tool in the synthesis of complex organic molecules.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents .
Mode of Action
It is known that some [1,2,4]triazolo[4,3-a]quinoxaline compounds exhibit cytotoxicity and antiviral activity . The antiviral activity is often evaluated using a plaque-reduction assay .
Biochemical Pathways
It is known that some [1,2,4]triazolo[4,3-a]quinoxaline compounds exhibit antimicrobial activities . This suggests that these compounds may interfere with the biochemical pathways of microorganisms, leading to their inhibition or death.
Result of Action
It is known that some [1,2,4]triazolo[4,3-a]quinoxaline compounds exhibit cytotoxicity and antiviral activity . This suggests that these compounds may have a detrimental effect on the cells of microorganisms, leading to their death.
Eigenschaften
IUPAC Name |
ethyl 3-[[2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-3-29-21(28)14-7-6-8-15(11-14)22-18(27)12-30-20-19-25-24-13(2)26(19)17-10-5-4-9-16(17)23-20/h4-11H,3,12H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLZSQJINXTFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((4-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2450061.png)
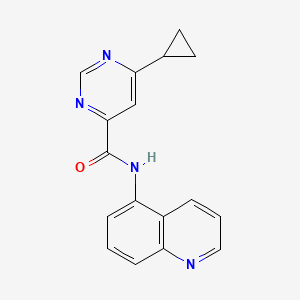
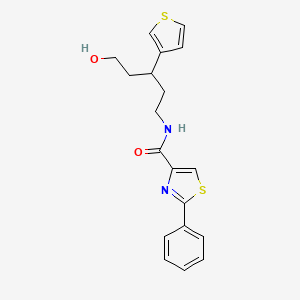
![1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione](/img/structure/B2450068.png)
![N-(4-fluorophenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450070.png)
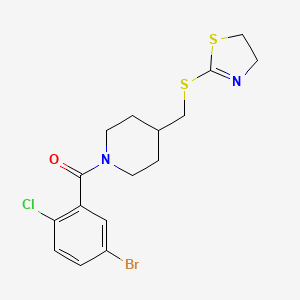

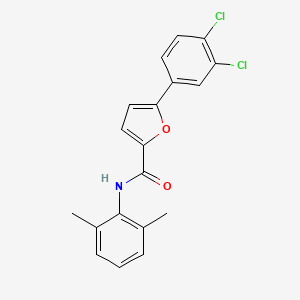
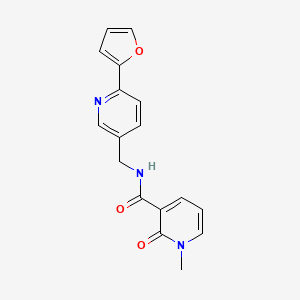

![tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate](/img/structure/B2450080.png)

